2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
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Overview
Description
The compound “2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Typical synthetic routes may include:
Formation of the piperidine rings: This could involve cyclization reactions using appropriate starting materials.
Introduction of the chlorophenyl and trimethyl groups: These groups can be introduced through substitution reactions.
Formation of the naphthyridine and pyridine rings: These heterocyclic structures can be synthesized through cyclization reactions involving nitrogen-containing precursors.
Final coupling reactions: The various fragments of the molecule can be coupled together using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvent, and catalyst selection.
Purification techniques: Chromatography, crystallization, and other methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of certain functional groups within the molecule.
Substitution reactions: These can involve the replacement of one functional group with another.
Hydrolysis: This reaction can break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
The compound may have various scientific research applications, including:
Medicinal chemistry: Potential use as a drug candidate due to its complex structure and potential biological activity.
Pharmacology: Study of its effects on biological systems and potential therapeutic uses.
Materials science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its interaction with specific molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors in biological systems.
Inhibition of enzymes: Blocking the activity of certain enzymes.
Modulation of signaling pathways: Affecting various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Other piperidine derivatives: Compounds with similar piperidine ring structures.
Naphthyridine derivatives: Compounds with similar naphthyridine ring structures.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems, potentially leading to unique biological activities and chemical properties.
Properties
Molecular Formula |
C53H64ClN9O7S |
---|---|
Molecular Weight |
1006.6 g/mol |
IUPAC Name |
2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C53H64ClN9O7S/c1-7-32(2)42-26-39-18-24-60(30-44(39)63(51(42)67)41-12-13-45(64)61(29-41)31-47(66)69-6)53(68)70-25-19-36-14-20-58(21-15-36)28-37-16-22-59(23-17-37)46(65)27-43-50-57-56-35(5)62(50)52-48(33(3)34(4)71-52)49(55-43)38-8-10-40(54)11-9-38/h8-13,26,29,32,36-37,43H,7,14-25,27-28,30-31H2,1-6H3/t32?,43-/m0/s1 |
InChI Key |
TWKRNUGTUNFDHS-INYKVJDPSA-N |
Isomeric SMILES |
CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCC3CCN(CC3)CC4CCN(CC4)C(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)N(C1=O)C9=CN(C(=O)C=C9)CC(=O)OC |
Canonical SMILES |
CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCC3CCN(CC3)CC4CCN(CC4)C(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)N(C1=O)C9=CN(C(=O)C=C9)CC(=O)OC |
Origin of Product |
United States |
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